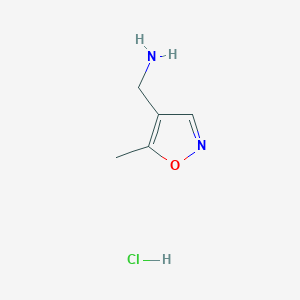

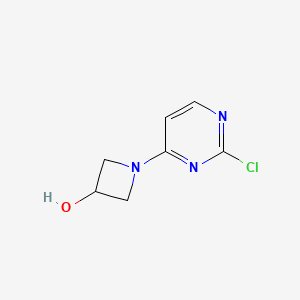

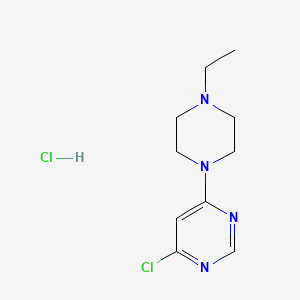

![molecular formula C8H6ClIN2 B1433302 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1421786-73-3](/img/structure/B1433302.png)

8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

Overview

Description

8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The 2-methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide was confirmed by X-ray structural analysis .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom .Scientific Research Applications

Photocyclization and Halomethyl Derivatives

Research by Frolov (2002) explored the use of photocyclization in preparing condensed azinobenzimidazoles, including 8-chloro-1,3-dimethylpyrimido[1,2-a]benzimidazole, a derivative of imidazo[1,2-a]pyridine. This study highlighted the effect of the iodine atom on the direction of photocyclization and the properties of halomethyl derivatives (Frolov, 2002).

Bifunctionalization and Cross-Coupling Reactions

Marie et al. (2012) investigated the reactivity of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines towards various cross-coupling reactions. This study provided insights into regioselective substitution and the challenges in substituting the chlorine atom, contributing significantly to the understanding of bifunctionalization in imidazo[1,2-a]pyridines (Marie, Bouclé, Enguehard-Gueiffier, & Gueiffier, 2012).

Halogenation Using Sodium Halides

Katrun and Kuhakarn (2019) developed a method for halogenating 2-arylimidazo[1,2-a]pyridines using sodium chloride/bromide/iodide as halogen sources. This process offers efficient access to halogenated imidazo[1,2-a]pyridines, which are valuable for further chemical transformations (Katrun & Kuhakarn, 2019).

Chemoselective Iodination

Zhao et al. (2018) synthesized 3- and 8-iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under various conditions, demonstrating the chemoselectivity of the substitution reaction. This research provides valuable insights into the structural and electrostatic aspects of chemoselective iodination (Zhao, Li, Yang, Liu, Huang, & Chai, 2018).

Anti-inflammatory Applications

Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids with potential anti-inflammatory applications. This research bridges the gap between chemical synthesis and pharmacological properties (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).

Phosphatidylinositol 3-Kinase Inhibitors

Gamage et al. (2019) focused on the synthesis of imidazo[1,2-a]pyridine analogues of ZSTK474, a class of phosphatidylinositol 3-kinase inhibitors. The study's findings contribute to the development of new compounds with potential applications in medicinal chemistry (Gamage, Spicer, Tsang, O’Connor, Flanagan, Lee, Dickson, Shepherd, Denny, & Rewcastle, 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, including 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine, are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Some imidazo[1,2-a]pyridine compounds have shown significant reduction of bacterial load in an acute tb mouse model .

Future Directions

properties

IUPAC Name |

8-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESLSDQYFSPLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

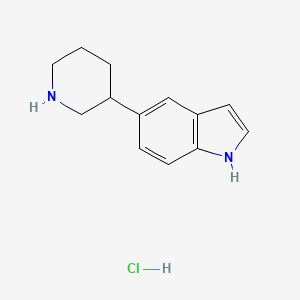

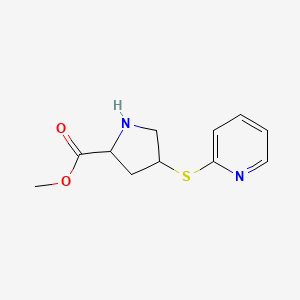

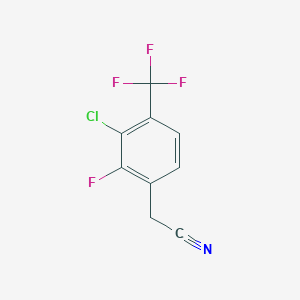

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)

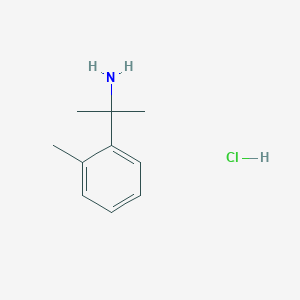

![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)